3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
This compound features a triazolopyrimidinone core with two critical substituents:
- 6-position: A methylene-linked 1,2,4-oxadiazole ring substituted with a 4-(methylthio)phenyl group. The sulfur atom in the methylthio moiety may influence electronic properties and metabolic stability .
The triazolopyrimidinone scaffold is structurally analogous to purine derivatives, enabling interactions with enzymes or receptors targeting nucleotide-binding domains .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O2S/c1-32-16-8-4-14(5-9-16)19-24-17(31-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUIHJTXDWNMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings to elucidate the compound's pharmacological properties, mechanisms of action, and therapeutic potentials.
Biological Activity Overview
Research indicates that compounds featuring triazole and oxadiazole moieties exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains and fungi. For example, derivatives of triazole and oxadiazole have been reported to possess significant antibacterial and antifungal properties .
- Anticancer Potential : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The combination of triazole and pyrimidine structures has been particularly noted for enhancing anticancer activity .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), suggesting potential as anti-inflammatory agents .
The biological activities of this compound may be attributed to various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell growth.
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The compound may interact with specific cellular receptors, modulating signaling pathways that lead to desired therapeutic effects.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study on oxadiazole derivatives highlighted their effectiveness against resistant bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
- Anticancer Activity : Research has shown that triazole derivatives can reduce cell viability in cancer cell lines by more than 70% at concentrations as low as 10 µM .
- Anti-inflammatory Activity : In vivo studies demonstrated that certain derivatives significantly reduced inflammation in animal models by inhibiting COX-II activity with IC50 values in the low micromolar range .
Data Summary
The following table summarizes key findings related to the biological activities of the compound and its analogs:
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's potential in several therapeutic areas:
Antiviral and Antifungal Activities
Research has indicated that derivatives similar to this compound exhibit notable antiviral and antifungal properties. The incorporation of the oxadiazole moiety is particularly significant as it has been associated with enhanced biological activity against various pathogens. For instance, compounds containing pyrimidine and oxadiazole structures have shown efficacy against viral infections and fungal growth .
Anticancer Properties
The triazolo-pyrimidine framework is known for its anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chlorobenzyl and methylthio groups may further enhance these effects by improving bioavailability and targeting specific cancer cell types .
Anti-inflammatory Effects
Studies suggest that compounds featuring triazole and pyrimidine rings can exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, where such compounds may serve as therapeutic agents by modulating inflammatory pathways .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic precursors. The structure-activity relationship (SAR) studies indicate that modifications on the benzyl and oxadiazole moieties can significantly influence biological activity. For example:
- Substituents on the oxadiazole ring can alter the compound's lipophilicity and solubility, affecting its pharmacokinetics.
- The chlorobenzyl group may enhance binding affinity to specific biological targets due to its electron-withdrawing nature .
Case Studies
Several case studies have documented the effectiveness of similar compounds:
Case Study 1: Antiviral Efficacy
A study published in ACS Omega reported on a series of pyrimidine derivatives that included oxadiazole functionalities. These compounds demonstrated significant antiviral activity against influenza viruses, showcasing their potential as therapeutic agents in viral infections .
Case Study 2: Anticancer Activity
In another investigation, triazolo-pyrimidine derivatives were tested against various cancer cell lines. The results indicated that modifications to the triazole ring improved cytotoxicity against breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolopyrimidinone Core
Analysis :
- The 4-chlorobenzyl group in the target compound increases steric bulk compared to 2-methylbenzyl () but may enhance binding affinity in hydrophobic pockets.
- Compounds with phenoxy/isopropyl groups () exhibit rigid planar structures, favoring crystallinity but reducing solubility compared to methylene-linked oxadiazole derivatives .
Heterocyclic System Modifications
Analysis :
- Thiazolo[4,5-d]pyrimidinones () exhibit thioether linkages, which may confer redox activity but lower metabolic stability compared to oxadiazole-containing analogs .
- Triazolo-thiadiazine derivatives () demonstrate significant COX-2 selectivity, suggesting the target compound’s triazolopyrimidinone core could be optimized for similar targets .
Physicochemical and Pharmacokinetic Comparisons
Key Findings :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for this compound?
- Methodological Answer : The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation : Use of hydrazine derivatives (e.g., 4-amino-5-substituted triazole-3-thiols) with chloroacetic acid or esters under reflux conditions in polar aprotic solvents like DMF .
- Functionalization : Introducing the 4-(methylthio)phenyl-oxadiazole moiety via coupling reactions, optimized using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves yield (reported 60-75%) and purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), methylthio groups (δ 2.5 ppm), and triazole protons (δ 8.5–9.0 ppm). Integration ratios confirm substituent stoichiometry .
- IR Spectroscopy : Key peaks include C=N stretching (1600–1650 cm⁻¹) and S=O vibrations (1040–1100 cm⁻¹) for oxadiazole and sulfoxide groups, respectively .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS detect [M+H]+ ions (e.g., m/z 520–550 range) and quantify purity .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- Enzyme Assays : Target 14-α-demethylase (CYP51, PDB: 3LD6) using lanosterol as substrate. IC50 values are determined via UV-Vis monitoring of ergosterol depletion in fungal cultures .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) establish selectivity indices (SI >10 indicates therapeutic potential) .
Advanced Research Questions
Q. How can computational modeling enhance the prediction of biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP51. Key residues (e.g., Phe255, Tyr118) form π-π stacking with the triazolo-pyrimidine core .
- MD Simulations : GROMACS simulations (50 ns, NPT ensemble) validate stability of ligand-enzyme complexes. RMSD <2 Å indicates robust binding .
- QSAR Models : SwissADME predicts logP (2.8–3.5) and bioavailability scores (>0.55), guiding lead optimization .
Q. What strategies resolve contradictions in enzyme inhibition data across assay platforms?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled pH (7.4) and temperature (37°C) with co-factor supplementation (NADPH for CYP450 assays) .
- Orthogonal Validation : Compare fluorometric (e.g., P450-Glo™) and radiometric assays to rule out interference from fluorescent compounds .
- Data Normalization : Use Z-factor analysis (Z >0.5) to ensure assay robustness and minimize false positives/negatives .
Q. How are pharmacokinetic properties optimized while retaining efficacy?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life (t1/2) improvements (e.g., from 15 min to >60 min) are achieved by replacing labile groups (e.g., methylthio → trifluoromethyl) .
- Permeability : Caco-2 monolayer assays (Papp >1 ×10⁻⁶ cm/s) guide structural tweaks, such as reducing hydrogen bond donors .
- In Vivo PK : Administer IV/PO in rodent models. AUC0–24h and Cmax are monitored via LC-MS/MS, with formulations (e.g., PEGylation) enhancing oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
